
Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound known for its unique molecular structure and properties. It is widely used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of hexafluoroisopropanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield .
Industrial production methods may involve continuous flow reactors and advanced purification techniques to produce the compound on a larger scale. These methods ensure consistent quality and meet the demands of various applications .
Chemical Reactions Analysis
Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: Employed in biochemical studies to understand the interactions of fluorinated compounds with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and imaging agents.
Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals
Mechanism of Action
The mechanism of action of Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate can be compared with other fluorinated compounds, such as:
Hexafluoroisopropanol: A precursor in the synthesis of the compound, known for its reactivity and stability.
4,4,5,5,5-Pentafluoropentanol: Another precursor, used in various organic synthesis reactions.
Trifluoroacetic acid: A commonly used fluorinated reagent in organic chemistry.
The uniqueness of this compound lies in its combined fluorinated structure, which imparts distinct properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H7F11O3 |
|---|---|
Molecular Weight |
372.13 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C9H7F11O3/c10-6(11,9(18,19)20)2-1-3-22-5(21)23-4(7(12,13)14)8(15,16)17/h4H,1-3H2 |
InChI Key |
BFGZEPMVAZPICG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)
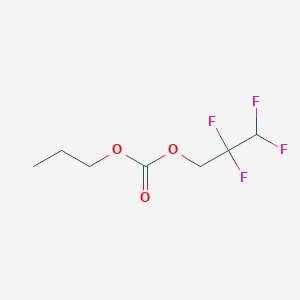
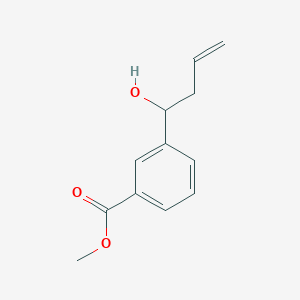
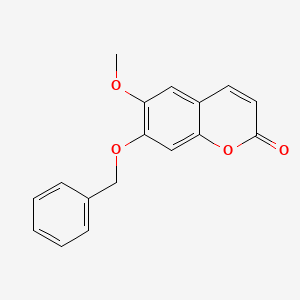
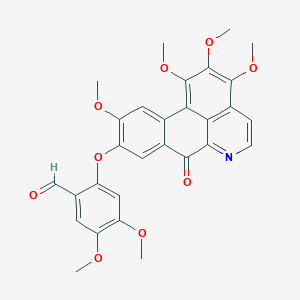
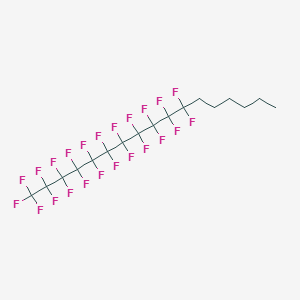
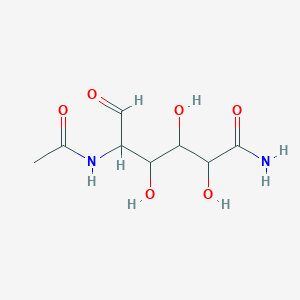
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
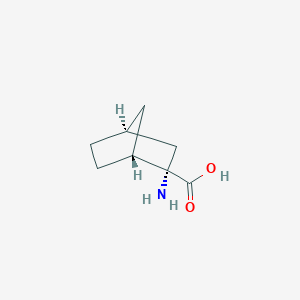


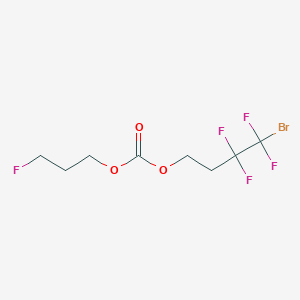

![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)
